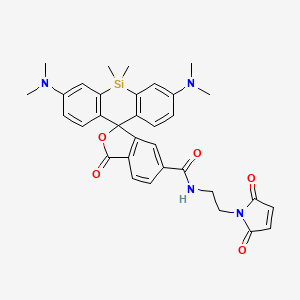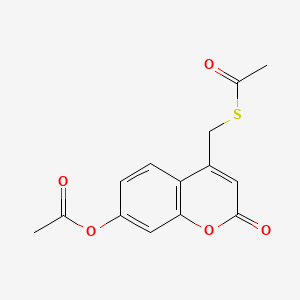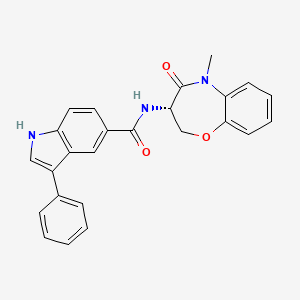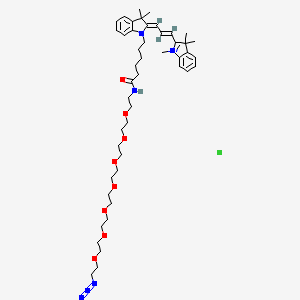
Cy3-PEG7-Azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy3-PEG7-Azide is a fluorescent dye derivative of Cyanine 3, containing seven units of poly(ethylene glycol) and an azide group. This compound is widely used in scientific research due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. It is also capable of strain-promoted alkyne-azide cycloaddition with molecules containing dibenzocyclooctyne or bicyclononyne groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cy3-PEG7-Azide typically involves the conjugation of Cyanine 3 with poly(ethylene glycol) and the subsequent introduction of an azide group. The process begins with the preparation of Cyanine 3, followed by the attachment of poly(ethylene glycol) units through a series of chemical reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using chromatographic techniques and characterized using spectroscopic methods .
Analyse Chemischer Reaktionen
Types of Reactions: Cy3-PEG7-Azide primarily undergoes cycloaddition reactions, specifically copper-catalyzed azide-alkyne cycloaddition and strain-promoted alkyne-azide cycloaddition. These reactions are highly specific and efficient, making this compound a valuable tool in click chemistry .
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition: This reaction requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
Strain-Promoted Alkyne-Azide Cycloaddition: This reaction does not require a catalyst and can be performed under mild conditions.
Major Products: The major products of these reactions are triazole-linked conjugates, which are stable and can be used for various applications in chemical biology and materials science .
Wissenschaftliche Forschungsanwendungen
Cy3-PEG7-Azide has a wide range of applications in scientific research:
Chemistry: It is used in click chemistry for the synthesis of complex molecules and materials.
Biology: The compound is employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids, due to its fluorescent properties
Wirkmechanismus
The mechanism of action of Cy3-PEG7-Azide involves its ability to undergo specific cycloaddition reactions with alkyne-containing molecules. The azide group in this compound reacts with the alkyne group to form a stable triazole linkage. This reaction is highly specific and efficient, making it a valuable tool for bioconjugation and molecular labeling .
Vergleich Mit ähnlichen Verbindungen
Cy3-PEG4-Azide: Contains four units of poly(ethylene glycol) and an azide group.
Cy5-PEG7-Azide: A derivative of Cyanine 5 with seven units of poly(ethylene glycol) and an azide group.
Cy3-PEG7-Alkyne: Contains an alkyne group instead of an azide group, allowing it to undergo cycloaddition reactions with azide-containing molecules.
Uniqueness: Cy3-PEG7-Azide is unique due to its combination of a long poly(ethylene glycol) chain and an azide group, which provides enhanced solubility and reactivity. This makes it particularly useful for applications requiring high specificity and efficiency in bioconjugation and molecular labeling .
Eigenschaften
Molekularformel |
C46H69ClN6O8 |
|---|---|
Molekulargewicht |
869.5 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;chloride |
InChI |
InChI=1S/C46H68N6O8.ClH/c1-45(2)38-14-8-10-16-40(38)51(5)42(45)18-13-19-43-46(3,4)39-15-9-11-17-41(39)52(43)23-12-6-7-20-44(53)48-21-24-54-26-28-56-30-32-58-34-36-60-37-35-59-33-31-57-29-27-55-25-22-49-50-47;/h8-11,13-19H,6-7,12,20-37H2,1-5H3;1H |
InChI-Schlüssel |
WCKSHTMNHGYQQR-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


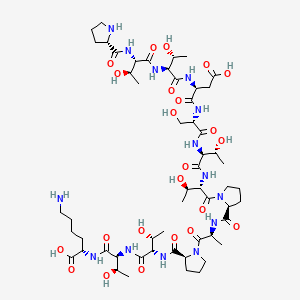
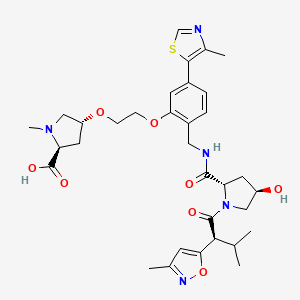


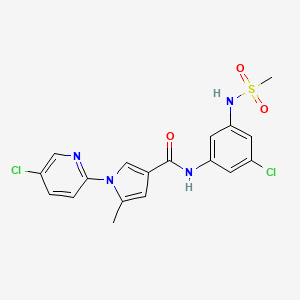
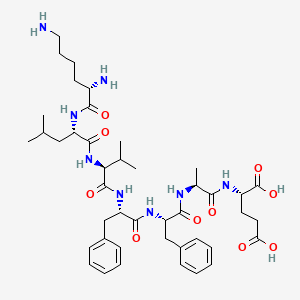


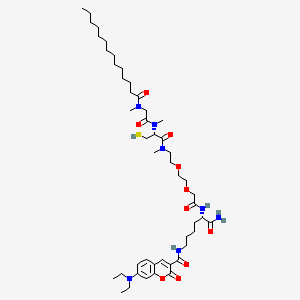
![8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B12380474.png)
